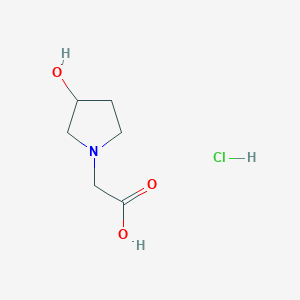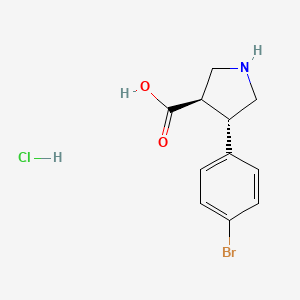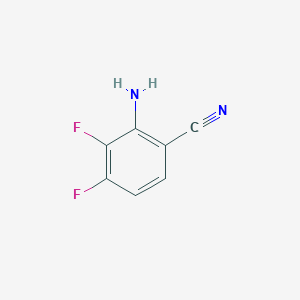
5-Bromo-3-fluoroquinoline
Vue d'ensemble
Description
5-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . The IUPAC name for this compound is 5-bromo-3-fluoroquinoline .
Synthesis Analysis
The synthesis of 5-Bromo-3-fluoroquinoline and similar fluorinated quinolines often involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 5-Bromo-3-fluoroquinoline is 1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Bromo-3-fluoroquinoline is a solid at room temperature . The storage temperature for this compound is 4°C .Applications De Recherche Scientifique
Antibacterial Agents
5-Bromo-3-fluoroquinoline: is a valuable precursor in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The introduction of a fluorine atom at the 3-position enhances the antibacterial efficacy, making derivatives of this compound potent candidates for drug development .
Antimalarial Drugs
Quinoline derivatives have a rich history in antimalarial therapy, with chloroquine being one of the most notable examples. The bromine and fluorine substitutions on the quinoline nucleus can lead to novel compounds with potential antimalarial properties. Research into these derivatives continues as part of the effort to combat drug-resistant strains of malaria .
Anticancer Research
The structural motif of 5-Bromo-3-fluoroquinoline is found in various anticancer agents. Its derivatives can act as kinase inhibitors, disrupting cancer cell signaling pathways. Additionally, the halogenated quinolines may serve as building blocks for compounds that intercalate with DNA, thereby inhibiting cancer cell replication .
Enzyme Inhibition
In the field of enzyme inhibition, 5-Bromo-3-fluoroquinoline derivatives show promise as selective inhibitors of certain enzymes. This specificity can be harnessed to modulate biological pathways, offering therapeutic potential for diseases where enzyme activity is dysregulated .
Agricultural Chemicals
Halogenated quinolines, including 5-Bromo-3-fluoroquinoline , are explored for their use in agriculture. They can be used to synthesize compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the protection of crops and yield optimization .
Material Science
In material science, 5-Bromo-3-fluoroquinoline can be utilized to create novel liquid crystal compounds. These materials have applications in display technologies, such as LCD screens, where the precise control of light is crucial .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including cross-coupling reactions, to yield a wide array of functionalized quinolines. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials .
Fluorescent Probes
The quinoline ring system is an excellent scaffold for the development of fluorescent probes. When functionalized appropriately, such as with bromine and fluorine, these compounds can exhibit unique photophysical properties. They are valuable tools in biochemical research for imaging and diagnostic purposes .
Safety And Hazards
5-Bromo-3-fluoroquinoline is harmful in contact with skin and if inhaled . It may cause respiratory irritation . It is also harmful if swallowed and causes skin and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Orientations Futures
The future directions for 5-Bromo-3-fluoroquinoline and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Fluorinated quinolines have found application in various fields, including medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propriétés
IUPAC Name |
5-bromo-3-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPSSWYBURXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309750 | |
| Record name | Quinoline, 5-bromo-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoroquinoline | |
CAS RN |
1416440-63-5 | |
| Record name | Quinoline, 5-bromo-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5-bromo-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



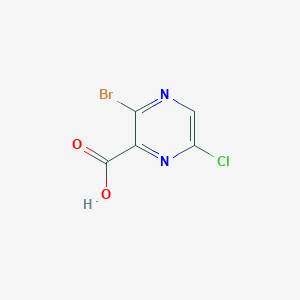
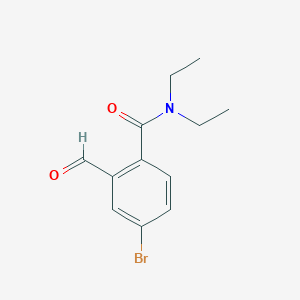
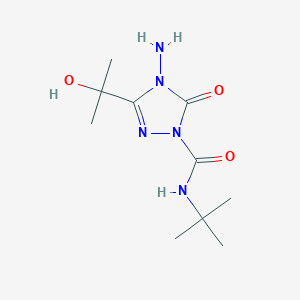



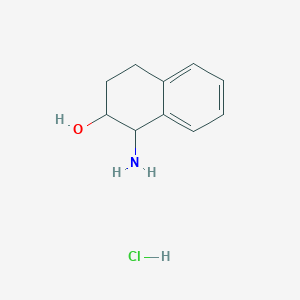

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
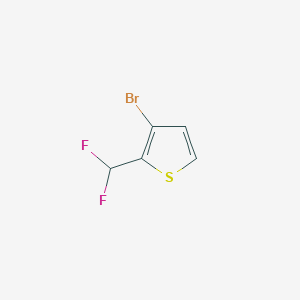
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
